4-Bromo-2-trifluoroacetyl-1-indanone
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Overview
Description
4-Bromo-2-trifluoroacetyl-1-indanone is a chemical compound with the molecular formula C11H6BrF3O2 It is a derivative of 1-indanone, featuring a bromine atom at the 4-position and a trifluoroacetyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of 4-Bromo-2-trifluoroacetyl-1-indanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-trifluoroacetyl-1-indanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-2-trifluoroacetyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-indanone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
2-Trifluoroacetyl-1-indanone: Lacks the bromine atom, affecting its substitution reactions and biological activity.
4-Chloro-2-trifluoroacetyl-1-indanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-trifluoroacetyl-1-indanone is unique due to the presence of both bromine and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .
Properties
Molecular Formula |
C11H6BrF3O2 |
---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6BrF3O2/c12-8-3-1-2-5-6(8)4-7(9(5)16)10(17)11(13,14)15/h1-3,7H,4H2 |
InChI Key |
PCRDWXWMFRWRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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